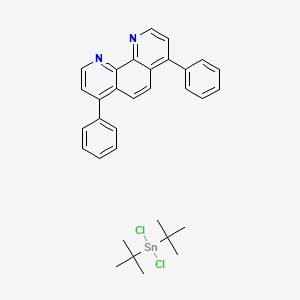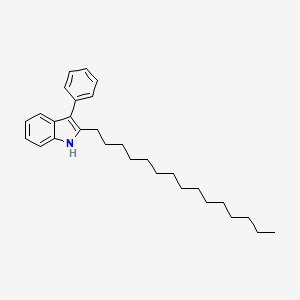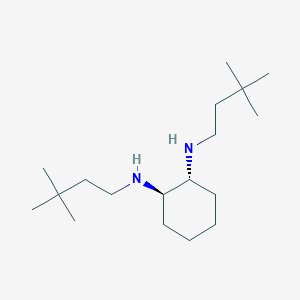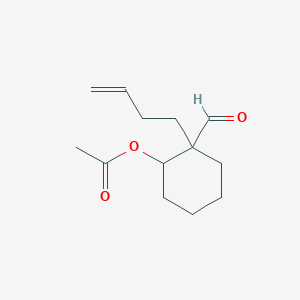
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate is an organic compound with a complex structure that includes a cyclohexyl ring, a formyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-2-formylcyclohexyl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with but-3-en-1-yl bromide in the presence of a base to form the corresponding alkylated cyclohexanone. This intermediate is then subjected to formylation using formic acid and acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(But-3-en-1-yl)-2-carboxycyclohexyl acetate.
Reduction: 2-(But-3-en-1-yl)-2-hydroxycyclohexyl acetate.
Substitution: Various substituted cyclohexyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(But-3-en-1-yl)-2-formylcyclohexyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate group can be hydrolyzed to release acetic acid, which may participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(But-3-en-1-yl)-2-hydroxycyclohexyl acetate: Similar structure but with a hydroxyl group instead of a formyl group.
2-(But-3-en-1-yl)-2-carboxycyclohexyl acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
2-(But-3-en-1-yl)-2-methylcyclohexyl acetate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
2-(But-3-en-1-yl)-2-formylcyclohexyl acetate is unique due to the presence of both a formyl group and an acetate ester, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions in various research and industrial contexts.
Propriétés
Numéro CAS |
143288-06-6 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
(2-but-3-enyl-2-formylcyclohexyl) acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-8-13(10-14)9-6-5-7-12(13)16-11(2)15/h3,10,12H,1,4-9H2,2H3 |
Clé InChI |
UBOUUQSLDWPXHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCCCC1(CCC=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


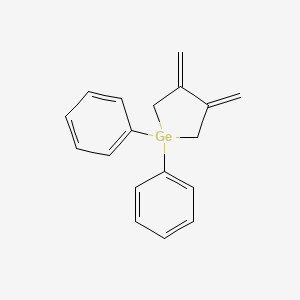
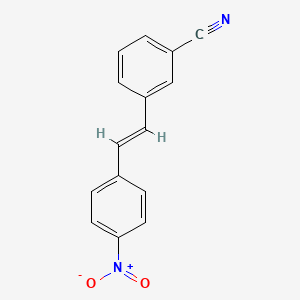
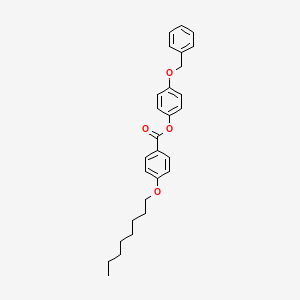
![Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B15162202.png)

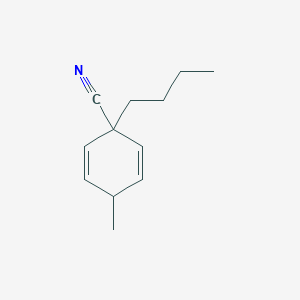
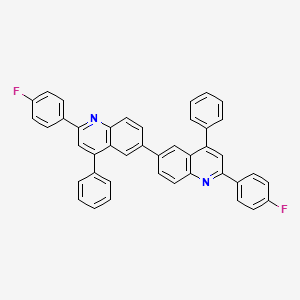

methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
![1,1-Dichloro-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B15162242.png)
